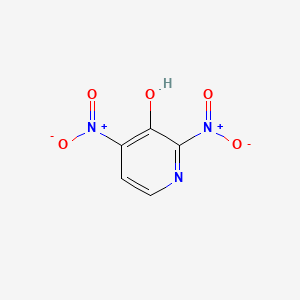
2,4-Dinitro-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-3-pyridinol is a chemical compound with the molecular formula C5H3N3O5. It is a derivative of pyridine, characterized by the presence of two nitro groups at positions 2 and 4, and a hydroxyl group at position 3 on the pyridine ring. This compound is known for its yellow solid appearance and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitro-3-pyridinol can be synthesized through the nitration of 3-hydroxypyridine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the nitrating agents and the exothermic nature of the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-3-pyridinol undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products
Scientific Research Applications
2,4-Dinitro-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-3-pyridinol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitropyridine: Another nitro-substituted pyridine with three nitro groups, known for its higher density and thermal stability.
2,6-Diamino-3,5-dinitropyridine-1-oxide: A derivative with amino and nitro groups, used in energetic materials.
3,4,5-Trinitro-1H-pyrazole: A pyrazole derivative with similar nitro substitution, used in explosive materials.
Uniqueness
2,4-Dinitro-3-pyridinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C5H3N3O5 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
2,4-dinitropyridin-3-ol |
InChI |
InChI=1S/C5H3N3O5/c9-4-3(7(10)11)1-2-6-5(4)8(12)13/h1-2,9H |
InChI Key |
ZORRKXFLBXYDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)

![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
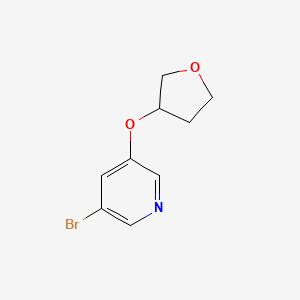
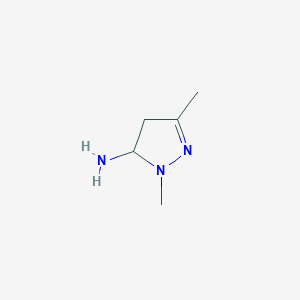
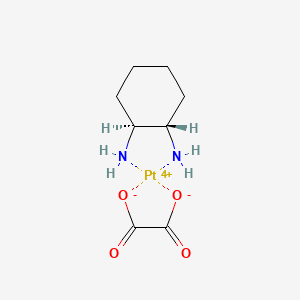
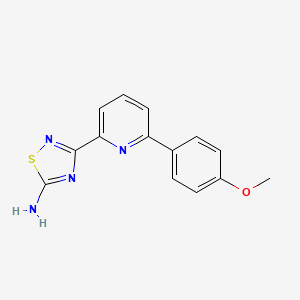
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

